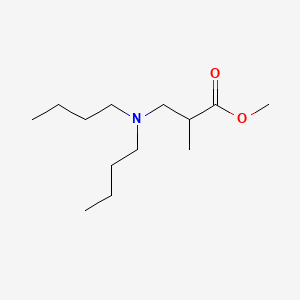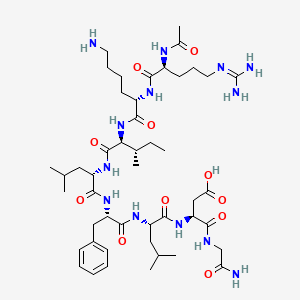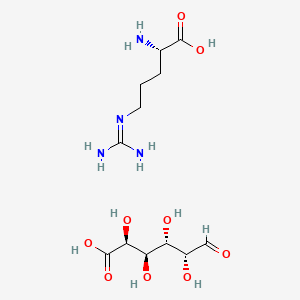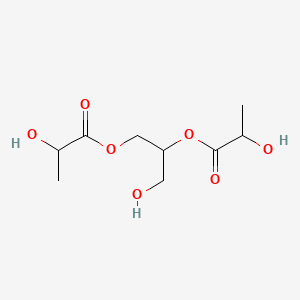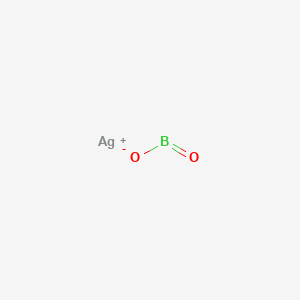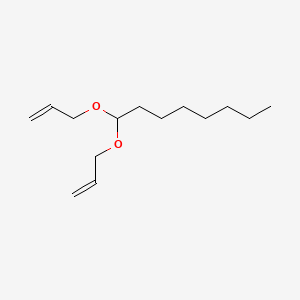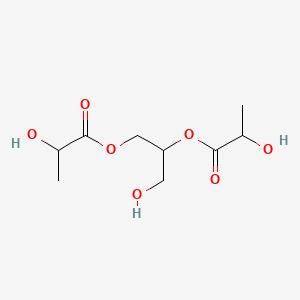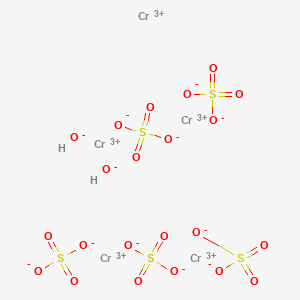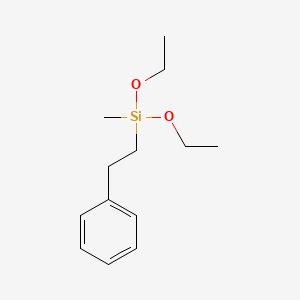
Diethoxymethyl(2-phenylethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxymethyl(2-phenylethyl)silane is an organosilicon compound with the molecular formula C13H22O2Si. This compound is characterized by the presence of a silicon atom bonded to a diethoxymethyl group and a 2-phenylethyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethoxymethyl(2-phenylethyl)silane can be synthesized through the hydrosilylation reaction of vinyl arenes with diethoxymethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperatures between 0°C and 50°C.
Reduction: Lithium aluminum hydride; temperatures between -10°C and 25°C.
Substitution: Halides, amines; temperatures between 25°C and 100°C.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halosilanes, aminosilanes.
Applications De Recherche Scientifique
Diethoxymethyl(2-phenylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of diethoxymethyl(2-phenylethyl)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the activation of the silicon-hydrogen bond .
Comparaison Avec Des Composés Similaires
Methyldiethoxysilane: Similar in structure but lacks the phenylethyl group, making it less hydrophobic.
Trimethoxysilane: Contains three methoxy groups instead of two ethoxy groups, leading to different reactivity and solubility properties.
Dimethylsilanediol: Contains two hydroxyl groups instead of ethoxy groups, resulting in higher polarity and different applications.
Uniqueness: Diethoxymethyl(2-phenylethyl)silane is unique due to the presence of both diethoxymethyl and 2-phenylethyl groups, which confer specific hydrophobic and steric properties. These characteristics make it particularly useful in applications requiring selective reactivity and stability.
Propriétés
Numéro CAS |
94087-39-5 |
|---|---|
Formule moléculaire |
C13H22O2Si |
Poids moléculaire |
238.40 g/mol |
Nom IUPAC |
diethoxy-methyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C13H22O2Si/c1-4-14-16(3,15-5-2)12-11-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
Clé InChI |
BHZXSECGGBRQHQ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(CCC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


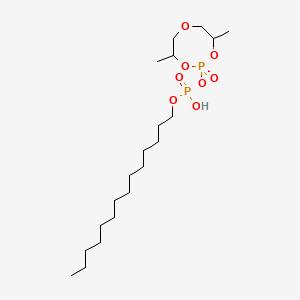
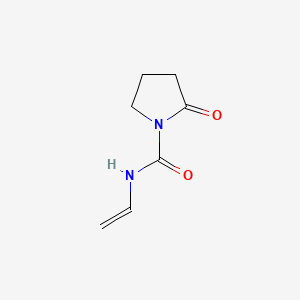
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
